REACTION_CXSMILES
|
[I-].C([P+](C[CH2:16][CH2:17][CH3:18])(CCCC)CCCC)CCC.C(I)C.[C:22]([OH:26])(=[O:25])[CH2:23][CH3:24].C=C.C(O)C[OH:31].O>CN1C(=O)CCC1>[C:22]([O:26][C:16](=[O:31])[CH2:17][CH3:18])(=[O:25])[CH2:23][CH3:24] |f:0.1,5.6|
|
Name
|
Mo(CO)6
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[I-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
109.2 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
ethylene glycol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is set at 5°-10° C.
|
Type
|
CUSTOM
|
Details
|
a gas purge of 3 moles/hr of gas
|
Type
|
CUSTOM
|
Details
|
(During the reaction this gas
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
TEMPERATURE
|
Details
|
throughout heating
|
Type
|
CUSTOM
|
Details
|
the subsequent reaction
|
Type
|
TEMPERATURE
|
Details
|
the pressure is raised to 51.0 atm
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
to maintain the gas mixture
|
Type
|
CUSTOM
|
Details
|
Liquid samples are removed every 20 minutes for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard
|
Type
|
ADDITION
|
Details
|
to introduce the sample and sample detection
|
Type
|
CUSTOM
|
Details
|
Gas samples were also removed hourly
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |